molecular formula C13H14FNO B12652115 3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol

3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12652115
M. Wt: 219.25 g/mol
InChI Key: XNBJLQJFZSPPPE-UHFFFAOYSA-N
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Description

3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyrrolyl group attached to a phenyl ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

(5-fluoro-2-methylphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C13H14FNO/c1-9-5-6-10(14)8-11(9)13(16)12-4-3-7-15(12)2/h3-8,13,16H,1-2H3

InChI Key

XNBJLQJFZSPPPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C2=CC=CN2C)O

Origin of Product

United States

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